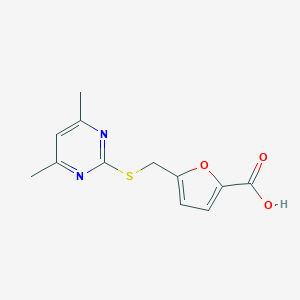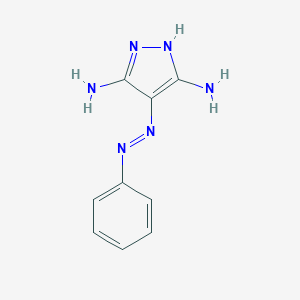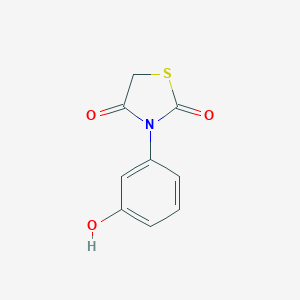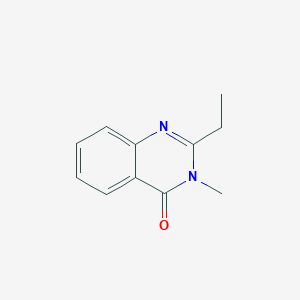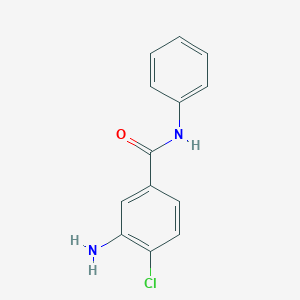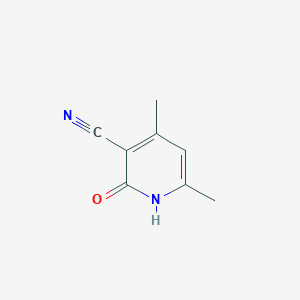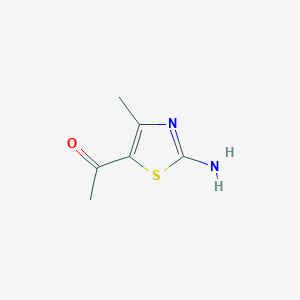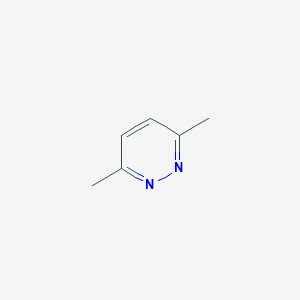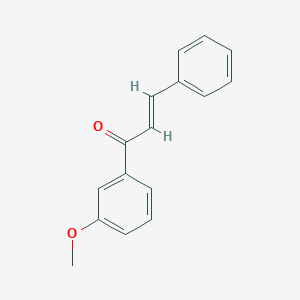
3'-Methoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxychalcone is a natural flavonoid compound that is found in various plants, such as Angelica keiskei and Glycyrrhiza uralensis. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of 3-Methoxychalcone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the modulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
3-Methoxychalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various in vitro and in vivo studies. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methoxychalcone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3-Methoxychalcone in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are many future directions for the study of 3-Methoxychalcone. One of the areas of research is the development of novel synthetic methods for the production of 3-Methoxychalcone. Another area of research is the investigation of the mechanism of action of 3-Methoxychalcone, which will help to better understand its therapeutic properties. In addition, there is a need for further in vivo studies to evaluate the safety and efficacy of 3-Methoxychalcone in animal models. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of 3-Methoxychalcone in humans.
Conclusion:
In conclusion, 3-Methoxychalcone is a natural flavonoid compound that has shown potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. It can be synthesized through various methods, and its mechanism of action is not fully understood. Further research is needed to better understand its therapeutic properties and to evaluate its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Methoxychalcone can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. Another method is the Aldol condensation reaction, which involves the reaction of a ketone with an aldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
3-Methoxychalcone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer effects in various in vitro and in vivo studies. In addition, it has been found to have potential therapeutic applications in the treatment of various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1729-51-7 |
|---|---|
Produktname |
3'-Methoxychalcone |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChI-Schlüssel |
YBUUDNGHUKBXSG-ZHACJKMWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Andere CAS-Nummern |
1729-51-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



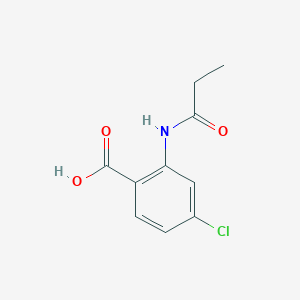
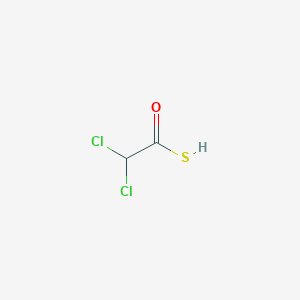
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
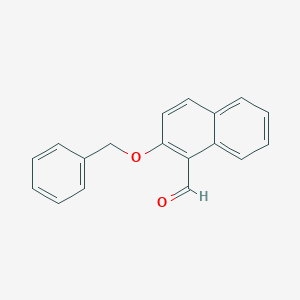
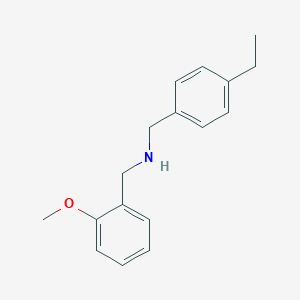
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
